6-Bromo-4-methyl-1H-benzo[d]imidazole
Overview
Description
6-Bromo-4-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. It is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position on the benzimidazole ring. This compound has a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol . Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences .
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Biochemical Analysis
Biochemical Properties
6-Bromo-4-methyl-1H-benzo[d]imidazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity and affecting the overall biochemical reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, the inhibition of cytochrome P450 enzymes by this compound can lead to reduced metabolism of certain drugs, thereby increasing their bioavailability and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of metabolic enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects by modulating enzyme activity and gene expression without causing significant toxicity . At high doses, this compound can lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further influence cellular processes. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often use readily available starting materials and employ catalysts to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include substituted benzimidazoles, oxidized derivatives, and reduced forms of the compound. These products have diverse applications in various fields .
Scientific Research Applications
6-Bromo-4-methyl-1H-benzo[d]imidazole has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological research.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-4-methyl-1H-benzo[d]imidazole include:
6-Bromo-1H-benzimidazole: Lacks the methyl group at the 4th position.
4-Methyl-1H-benzimidazole: Lacks the bromine atom at the 6th position.
6-Bromo-4-fluoro-1H-benzimidazole: Has a fluorine atom instead of a methyl group at the 4th position
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-4-methyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTOSLNWOXGYRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363958 | |
Record name | 6-Bromo-4-methyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255064-10-9 | |
Record name | 6-Bromo-4-methyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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